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Compound of Interest

Compound Name: ABT-925 anhydrous

Cat. No.: B051738 Get Quote

CAS Number: 220519-06-2

This technical guide provides a comprehensive overview of ABT-925, a selective dopamine D3

receptor antagonist. The information is tailored for researchers, scientists, and professionals

involved in drug development, presenting key data, experimental methodologies, and relevant

biological pathways.

Core Compound Information
Parameter Value Reference

CAS Number 220519-06-2 N/A

Molecular Formula C₂₀H₂₇F₃N₆OS N/A

Molecular Weight 456.53 g/mol N/A

IUPAC Name

2-((3-(4-(2-(tert-butyl)-6-

(trifluoromethyl)pyrimidin-4-

yl)piperazin-1-

yl)propyl)thio)pyrimidin-4(3H)-

one

N/A

Synonyms A-437203 N/A
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ABT-925 is a potent and selective antagonist of the dopamine D3 receptor (D3R). The D3

receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits the activity of

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as

an antagonist, ABT-925 blocks the binding of dopamine to the D3 receptor, thereby preventing

this inhibitory signaling cascade. This selectivity for the D3 receptor over other dopamine

receptor subtypes, particularly the D2 receptor, has been a key focus of its development, with

the aim of achieving therapeutic effects with a reduced side-effect profile compared to less

selective antipsychotic agents.
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Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of ABT-925.

Quantitative Data
Binding Affinity
The binding affinity of ABT-925 for the human dopamine D3 receptor has been determined

through radioligand binding assays.
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Receptor Ki (nM) Assay Method

Dopamine D3 1.6 Radioligand Binding Assay

Dopamine D2 >100 Radioligand Binding Assay

Receptor Occupancy in Humans
Positron Emission Tomography (PET) studies in healthy human subjects have been conducted

to determine the in vivo receptor occupancy of ABT-925 at the dopamine D3 receptor.

Dose
Mean D3 Receptor
Occupancy (%)

Brain Region

50 mg < 20% Striatum

150 mg ~40-50% Striatum

Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor
Affinity
This protocol outlines the general methodology used to determine the binding affinity (Ki) of a

test compound like ABT-925 for the dopamine D3 receptor.
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Prepare cell membranes
expressing human D3 receptors

Incubate membranes with a fixed
concentration of a radioligand

(e.g., [³H]spiperone or [¹²⁵I]iodosulpride)

Add varying concentrations
of ABT-925 (competitor)

Allow to reach equilibrium

Separate bound from free radioligand
(e.g., filtration over glass fiber filters)

Quantify radioactivity on filters
(scintillation counting)

Calculate specific binding and
generate a competition curve

Determine non-specific binding
using a high concentration of a

non-labeled D3 antagonist

Calculate IC₅₀ and convert to Ki
using the Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Methodology:
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Membrane Preparation: Cell lines stably expressing the human dopamine D3 receptor are

cultured and harvested. The cells are lysed, and the membrane fraction is isolated by

centrifugation.

Binding Reaction: The prepared membranes are incubated in a buffer solution containing a

specific radioligand for the D3 receptor (e.g., [³H]spiperone) and varying concentrations of

the test compound (ABT-925).

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach

equilibrium.

Separation: The bound radioligand is separated from the free radioligand by rapid filtration

through glass fiber filters. The filters trap the membranes with the bound radioligand.

Quantification: The amount of radioactivity on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the

inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the

concentration and affinity of the radioligand.

In Vivo Animal Model: Locomotor Activity
This protocol describes a general method to assess the effect of a D3 antagonist like ABT-925

on locomotor activity in a rodent model of schizophrenia, often induced by psychostimulants

like amphetamine or phencyclidine (PCP).

Methodology:

Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment

(e.g., open-field arenas) to reduce novelty-induced hyperactivity.

Drug Administration: Animals are pre-treated with either vehicle or different doses of ABT-

925.
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Psychostimulant Challenge: After a specific pre-treatment time, animals are administered a

psychostimulant (e.g., d-amphetamine or PCP) to induce hyperlocomotion, a behavioral

correlate of psychosis. A control group receives a vehicle injection.

Locomotor Activity Monitoring: Immediately after the psychostimulant challenge, animals are

placed in the open-field arenas, and their locomotor activity is recorded for a defined period

using automated activity monitoring systems with infrared beams.

Data Analysis: The total distance traveled, number of ambulatory movements, and other

locomotor parameters are quantified and compared between the different treatment groups.

A reduction in psychostimulant-induced hyperlocomotion by ABT-925 would indicate potential

antipsychotic-like activity.

Synthesis
The synthesis of ABT-925 involves a multi-step chemical process. A plausible synthetic route,

based on related pyrimidine derivatives, is outlined below.
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Starting Material 1:
2-(tert-butyl)-6-(trifluoromethyl)pyrimidine-4-chloride

Nucleophilic substitution to form
1-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazine

Starting Material 2:
Piperazine

Alkylation of the piperazine derivative
with 1,3-dibromopropane

Starting Material 3:
1,3-Dibromopropane

Intermediate:
1-(3-bromopropyl)-4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazine

Nucleophilic substitution of the bromide
with the thiol group of 2-thiouracil

Starting Material 4:
2-thiouracil

Final Product:
ABT-925

Click to download full resolution via product page

Caption: A potential synthetic workflow for ABT-925.

Disclaimer: This guide is intended for informational purposes for research and development

professionals. ABT-925 is an investigational compound and should be handled by qualified

personnel in a laboratory setting. The experimental protocols provided are general outlines and

may require optimization for specific laboratory conditions.

To cite this document: BenchChem. [An In-depth Technical Guide to ABT-925 Anhydrous].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051738#abt-925-anhydrous-cas-number]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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